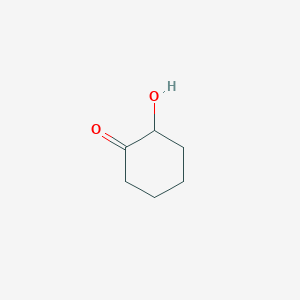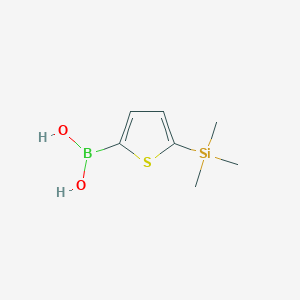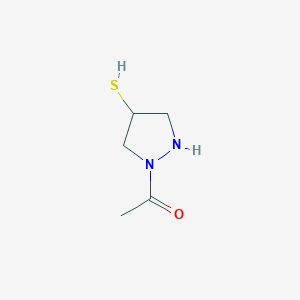
1-(4-Sulfanylpyrazolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Sulfanylpyrazolidin-1-yl)ethanone, also known as SPY, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a pyrazolidine derivative that contains a thiol group, which makes it a versatile building block for the synthesis of various functional materials.
Scientific Research Applications
1-(4-Sulfanylpyrazolidin-1-yl)ethanone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(4-Sulfanylpyrazolidin-1-yl)ethanone has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor activities. It has been suggested that the thiol group in 1-(4-Sulfanylpyrazolidin-1-yl)ethanone plays a crucial role in its biological activity by scavenging free radicals and regulating the redox balance in cells. In agriculture, 1-(4-Sulfanylpyrazolidin-1-yl)ethanone has been used as a plant growth regulator, which can enhance the yield and quality of crops. In materials science, 1-(4-Sulfanylpyrazolidin-1-yl)ethanone has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks and porous polymers.
Mechanism Of Action
The mechanism of action of 1-(4-Sulfanylpyrazolidin-1-yl)ethanone is not fully understood, but it is believed to involve the interaction of the thiol group with various biomolecules, such as proteins and DNA. The thiol group in 1-(4-Sulfanylpyrazolidin-1-yl)ethanone can act as a nucleophile, which can form covalent bonds with electrophilic sites in biomolecules. This covalent modification can alter the structure and function of biomolecules, leading to various biological effects.
Biochemical And Physiological Effects
1-(4-Sulfanylpyrazolidin-1-yl)ethanone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. In vitro studies have demonstrated that 1-(4-Sulfanylpyrazolidin-1-yl)ethanone can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the oxidative stress in cells. In vivo studies have shown that 1-(4-Sulfanylpyrazolidin-1-yl)ethanone can suppress the growth of various tumor cells, such as breast cancer and lung cancer cells.
Advantages And Limitations For Lab Experiments
One of the major advantages of 1-(4-Sulfanylpyrazolidin-1-yl)ethanone is its versatility as a building block for the synthesis of various functional materials. The thiol group in 1-(4-Sulfanylpyrazolidin-1-yl)ethanone can be easily modified to introduce different functional groups, which can tune the properties of the resulting materials. Another advantage of 1-(4-Sulfanylpyrazolidin-1-yl)ethanone is its high yield and purity, which makes it a cost-effective and reliable starting material for various research projects. However, one of the limitations of 1-(4-Sulfanylpyrazolidin-1-yl)ethanone is its potential toxicity, especially at high concentrations. Therefore, careful handling and proper safety precautions should be taken when working with this compound.
Future Directions
There are many future directions for research on 1-(4-Sulfanylpyrazolidin-1-yl)ethanone. One potential direction is to explore its potential applications in drug discovery and development. The thiol group in 1-(4-Sulfanylpyrazolidin-1-yl)ethanone can be used as a pharmacophore for the design of novel drugs that target various diseases, such as cancer and inflammation. Another direction is to investigate the mechanism of action of 1-(4-Sulfanylpyrazolidin-1-yl)ethanone in more detail, especially its interaction with biomolecules. This can provide insights into the biological effects of 1-(4-Sulfanylpyrazolidin-1-yl)ethanone and help to design more effective therapeutic agents. Finally, the synthesis and modification of 1-(4-Sulfanylpyrazolidin-1-yl)ethanone can be further optimized to improve its properties and expand its potential applications in various fields.
Synthesis Methods
1-(4-Sulfanylpyrazolidin-1-yl)ethanone can be synthesized through a simple one-pot reaction between 4-hydroxyacetophenone and thiourea in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of an intermediate imine, which is then reduced by hydrogen sulfide to yield the final product. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
properties
CAS RN |
128225-52-5 |
|---|---|
Product Name |
1-(4-Sulfanylpyrazolidin-1-yl)ethanone |
Molecular Formula |
C5H10N2OS |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
1-(4-sulfanylpyrazolidin-1-yl)ethanone |
InChI |
InChI=1S/C5H10N2OS/c1-4(8)7-3-5(9)2-6-7/h5-6,9H,2-3H2,1H3 |
InChI Key |
DYXZHIRWUONWEX-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(CN1)S |
Canonical SMILES |
CC(=O)N1CC(CN1)S |
synonyms |
4-Pyrazolidinethiol, 1-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




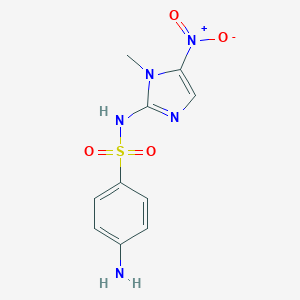
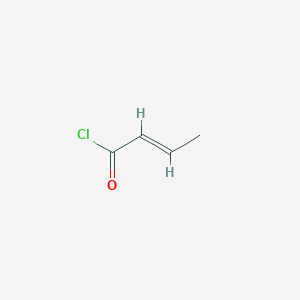
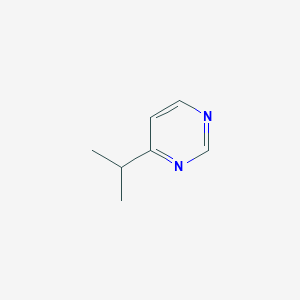
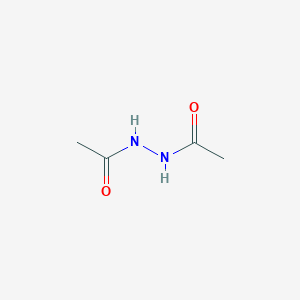
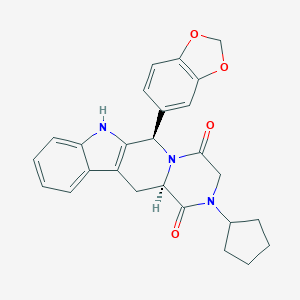
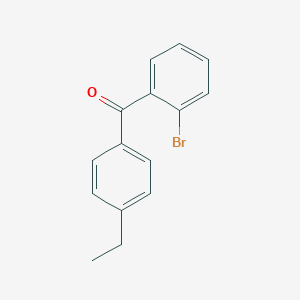
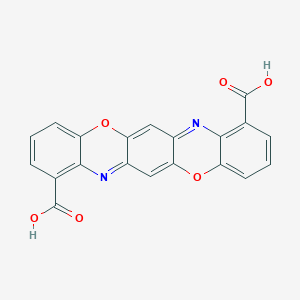
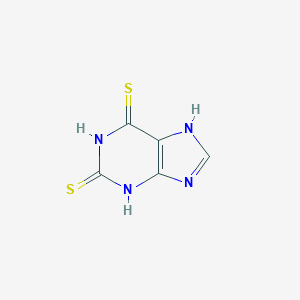
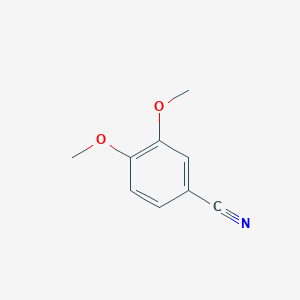
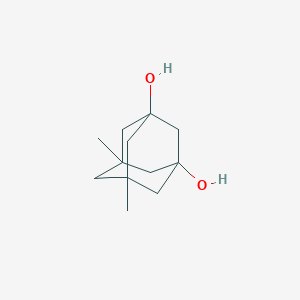
![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)
